molecular formula C41H62O11 B10764707 DihydroaverMectin B1 Monosaccharide, IverMectin B1 Monosaccharide

DihydroaverMectin B1 Monosaccharide, IverMectin B1 Monosaccharide

Cat. No.: B10764707
M. Wt: 730.9 g/mol
InChI Key: IDRWWNAYSYRQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DihydroaverMectin B1 Monosaccharide, also known as IverMectin B1 Monosaccharide, is a derivative of the well-known antiparasitic agent, Ivermectin. This compound is part of the avermectin family, which are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Ivermectin itself is a mixture of two homologous compounds, 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b . The monosaccharide form is obtained by selective hydrolysis of the terminal saccharide unit of Ivermectin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DihydroaverMectin B1 Monosaccharide involves the selective hydrolysis of the terminal saccharide unit of Ivermectin. This process can be achieved using specific hydrolytic enzymes or chemical reagents under controlled conditions . The reaction typically requires mild acidic or basic conditions to ensure selective cleavage without degrading the macrocyclic lactone structure.

Industrial Production Methods

Industrial production of DihydroaverMectin B1 Monosaccharide follows a similar approach but on a larger scale. The process involves the fermentation of Streptomyces avermitilis to produce Ivermectin, followed by selective hydrolysis to obtain the monosaccharide derivative . The fermentation process is optimized to maximize yield and purity, and the hydrolysis step is carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

DihydroaverMectin B1 Monosaccharide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.

    Reduction: Reduction reactions can modify the double bonds within the macrocyclic lactone ring.

    Substitution: Substitution reactions can occur at specific positions on the lactone ring or the monosaccharide unit.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated lactone rings. Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity or stability .

Mechanism of Action

The mechanism of action of DihydroaverMectin B1 Monosaccharide involves binding to glutamate-gated chloride channels in the nervous systems of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasite . The compound also interacts with other molecular targets, such as GABA-gated chloride channels, enhancing its antiparasitic effects .

Properties

Molecular Formula

C41H62O11

Molecular Weight

730.9 g/mol

IUPAC Name

6'-butan-2-yl-21,24-dihydroxy-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3

InChI Key

IDRWWNAYSYRQBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.